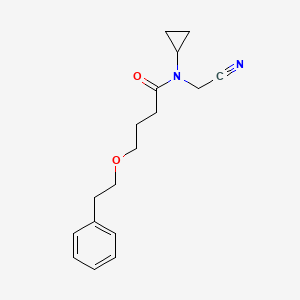
N-(cyanomethyl)-N-cyclopropyl-4-(2-phenylethoxy)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-N-cyclopropyl-4-(2-phenylethoxy)butanamide is a chemical compound that has been widely used in scientific research. It is also known as CPP-115, and it is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, which is a neurotransmitter that plays a crucial role in the regulation of neuronal activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of CPP-115 involves the inhibition of GABA transaminase, which leads to an increase in the levels of GABA in the brain. This increase in GABA levels has been shown to have a range of effects, including the modulation of neuronal activity, the regulation of neurotransmitter release, and the modulation of ion channel activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPP-115 are primarily related to its ability to increase the levels of GABA in the brain. This increase in GABA levels has been shown to have a range of effects, including the modulation of neuronal activity, the regulation of neurotransmitter release, and the modulation of ion channel activity. These effects have been linked to the potential therapeutic applications of CPP-115 in the treatment of epilepsy, anxiety disorders, and substance use disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CPP-115 in lab experiments is its potency and selectivity as a GABA transaminase inhibitor. This allows researchers to study the effects of GABA in a more precise and controlled manner. However, one of the limitations of using CPP-115 is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on CPP-115. One area of interest is the potential therapeutic applications of CPP-115 in the treatment of epilepsy, anxiety disorders, and substance use disorders. Another area of interest is the role of GABA in learning and memory, and the potential use of CPP-115 as a cognitive enhancer. Additionally, further research is needed to explore the potential toxicity of CPP-115 and to develop safer and more effective GABA transaminase inhibitors.
Conclusion:
In conclusion, CPP-115 is a potent and selective inhibitor of GABA transaminase that has been widely used in scientific research. Its ability to increase the levels of GABA in the brain has been linked to a range of biochemical and physiological effects, including the modulation of neuronal activity, the regulation of neurotransmitter release, and the modulation of ion channel activity. While there are limitations to its use in lab experiments, CPP-115 has significant potential for further research and therapeutic applications.
Métodos De Síntesis
CPP-115 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method has been described in detail in scientific literature, and it involves the use of specialized equipment and techniques. However, the specific details of the synthesis method are beyond the scope of this paper.
Aplicaciones Científicas De Investigación
CPP-115 has been used extensively in scientific research to study the role of GABA in various physiological and pathological conditions. It has been shown to have potential therapeutic applications in the treatment of epilepsy, anxiety disorders, and substance use disorders. It has also been used to study the effects of GABA on learning and memory, as well as the mechanisms underlying the development of addiction.
Propiedades
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-4-(2-phenylethoxy)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c18-11-12-19(16-8-9-16)17(20)7-4-13-21-14-10-15-5-2-1-3-6-15/h1-3,5-6,16H,4,7-10,12-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDNUJSRFRNKHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)CCCOCCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-cyclopropyl-4-(2-phenylethoxy)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Methyl(piperidin-4-yl)amino]propan-1-ol](/img/structure/B2398597.png)

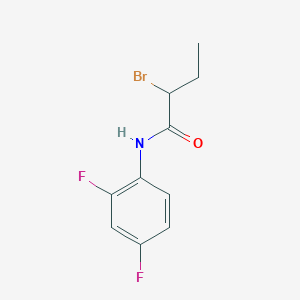
![N-(2,5-diaza-2-(2-(2-methoxyphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((phenylmethoxy)amino)formamide](/img/structure/B2398604.png)
![4-chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B2398605.png)
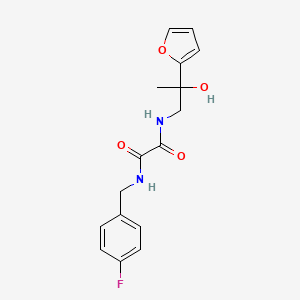
![(E)-2-cyano-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2398608.png)
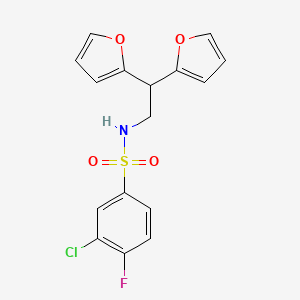

![3-Methoxy-2-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]indazole-6-carboxamide](/img/structure/B2398613.png)

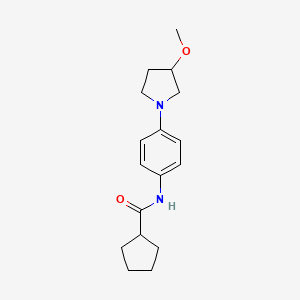
![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-2-phenylbutanamide](/img/structure/B2398619.png)